6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS No.: 1403766-57-3
Cat. No.: VC8341496
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403766-57-3 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H9NO3/c9-5-1-3-4(5)2-8-6(3)7(10)11/h3-4,6,8H,1-2H2,(H,10,11) |
| Standard InChI Key | BDEAXWCGTFCIMC-UHFFFAOYSA-N |
| SMILES | C1C2C(C1=O)CNC2C(=O)O |
| Canonical SMILES | C1C2C(C1=O)CNC2C(=O)O |
Introduction
Molecular Structure and Nomenclature
The compound’s IUPAC name, 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid, reflects its bicyclic architecture. The azabicyclo[3.2.0]heptane core consists of a seven-membered ring system fused across three and two carbon atoms, with a nitrogen atom at position 3 and a ketone group at position 6. The carboxylic acid substituent at position 2 enhances its polarity and reactivity. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 155.15 g/mol | |
| Canonical SMILES | C1C2C(C1=O)CNC2C(=O)O | |
| InChI Key | QOLUCNMESQIQBI-UHFFFAOYSA-N |
The bicyclic structure confers rigidity, making it a valuable scaffold for designing enzyme inhibitors or β-lactam analogues . Spectroscopic analyses, including NMR and IR, confirm the presence of the ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.
Synthesis and Manufacturing
Industrial synthesis of 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multi-step protocols, often starting from azetidin-2-one derivatives. A representative route, adapted from clavulanic acid analogues , includes:
-
Iodination: 4-Iodomethylazetidin-2-one is treated with glyoxylic acid esters under basic conditions (e.g., sodium hydride) to form the bicyclic intermediate.
-
Oxidation: The intermediate undergoes ketonization at position 6 using oxidizing agents like potassium permanganate.
-
Acidification: Hydrolysis of the ester group yields the free carboxylic acid .
Suppliers such as CP Lab Safety offer the compound with ≥97% purity, often as a trifluoroacetic acid (TFA) salt () to enhance solubility . Proprietary methods may vary, but all prioritize high stereochemical fidelity due to the compound’s pharmaceutical relevance .
Chemical Properties and Reactivity
The compound’s reactivity is dominated by its carboxylic acid and ketone groups:
Acid-Base Behavior
The carboxylic acid () deprotonates in basic media, forming water-soluble salts. The TFA salt () further enhances solubility in polar solvents like methanol or dimethyl sulfoxide .
Esterification and Amidation
Reactions with alcohols or amines yield esters or amides, respectively. For example, treatment with ethanol and produces the ethyl ester, a common intermediate in drug synthesis.
Stability
Degradation studies of analogous compounds (e.g., YTR-830H) reveal sensitivity to alkaline conditions. In aqueous solutions at pH > 8, the β-lactam ring may hydrolyze, forming open-chain derivatives . Storage at room temperature under anhydrous conditions is recommended .
Applications in Pharmaceutical Research
β-Lactamase Inhibition
Structural similarities to clavulanic acid suggest potential as a β-lactamase inhibitor. The bicyclic core may bind to enzyme active sites, protecting β-lactam antibiotics from degradation .
Prodrug Development
Ester derivatives (e.g., diphenylmethyl esters) improve bioavailability by increasing lipophilicity. These prodrugs hydrolyze in vivo to release the active carboxylic acid .
Heterocyclic Building Block
The compound serves as a precursor for synthesizing triazole- or thiol-containing analogues, which are explored for antimicrobial and anticancer activity .
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR (DMSO-) shows signals at δ 4.3 ppm (bridgehead CH-N) and δ 2.8 ppm (CH₂-CO).
-
IR: Strong absorption at 1745 cm⁻¹ (C=O stretch).
Chromatography
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity, with a retention time of 6.2 minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume